Biotin-PEG12-NHS ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

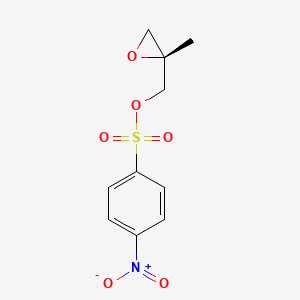

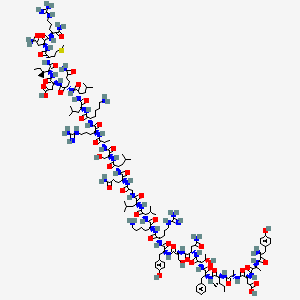

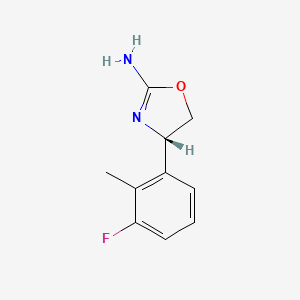

Biotin-PEG12-NHS ester is a very long (56.0Å), pegylated, water-soluble, NHS-ester biotinylation reagent used to label amines and maximize the solubility of antibodies and other proteins . The N-hydroxysuccinimide ester (NHS) group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .

Synthesis Analysis

The NHS ester group in Biotin-PEG12-NHS ester reacts with the e-amino group on the N-terminus of proteins, and other primary amines . A coupling agent such as EDC is required to activate the reaction .Molecular Structure Analysis

The molecular formula of Biotin-PEG12-NHS ester is C41H72N4O18S . The exact mass is 940.46 and the molecular weight is 941.100 .Chemical Reactions Analysis

The N-hydroxysuccinimide ester (NHS) group in Biotin-PEG12-NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .Physical And Chemical Properties Analysis

Biotin-PEG12-NHS ester is a pegylated, highly hydrophilic biotinylation reagent . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule .Wissenschaftliche Forschungsanwendungen

Protein Labeling

Biotin-PEG12-NHS ester is used for protein labeling. It can biotinylate antibodies or other proteins for detection or purification using streptavidin probes or resins . The N-hydroxysuccinimide ester (NHS) group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .

Enhancing Solubility

The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule. This helps to prevent aggregation of biotinylated antibodies stored in solution .

3. Specific Labeling of Cell Surface Proteins Biotin-PEG12-NHS ester is useful for specific labeling of cell surface proteins. As it dissolves readily in polar solutions, it does not permeate the cell membrane. As long as the cell remains intact, only primary amines exposed on the surface will be biotinylated with this reagent .

Affinity-Based Applications

The biotin group in Biotin-PEG12-NHS ester is useful for affinity-based applications such as pull-down assays or for ligating with streptavidin proteins .

5. Maximizing Solubility of Antibodies and Other Proteins Biotin-PEG12-NHS ester is a pegylated, water-soluble, NHS-ester biotinylation reagent used to label amines and maximize solubility of antibodies and other proteins .

Reducing Steric Hindrance

The PEG spacer arm gives the reagent a long and flexible connection to minimize steric hindrance for binding to avidin molecules .

Wirkmechanismus

Target of Action

Biotin-PEG12-NHS ester is a biotinylation reagent that primarily targets primary amine-containing macromolecules . The primary targets include the ε-amino group on the N-terminus of proteins and other primary amines . This compound is particularly useful for specific labeling of cell surface proteins .

Mode of Action

The N-hydroxysuccinimide (NHS) ester group of Biotin-PEG12-NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . This reaction occurs through nucleophilic attack, forming a stable amide bond and releasing the NHS . The biotin group of the compound is useful for affinity-based applications such as pull-down assays or for ligating with streptavidin proteins .

Biochemical Pathways

The biochemical pathway involved in the action of Biotin-PEG12-NHS ester is the biotinylation of proteins. The compound reacts with primary amino groups in proteins to form an amide bond, resulting in biotinylated proteins . These biotinylated proteins can then interact with avidin and streptavidin proteins, which are commonly used in various biochemical assays .

Pharmacokinetics

The pharmacokinetics of Biotin-PEG12-NHS ester primarily involve its solubility and reactivity. The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the biotinylated molecule . This enhances the solubility of antibodies and other proteins, helping to prevent aggregation of biotinylated antibodies stored in solution . The NHS-ester reactive group is susceptible to hydrolysis, which can affect the compound’s stability and reactivity .

Result of Action

The result of the action of Biotin-PEG12-NHS ester is the formation of biotinylated proteins. These proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays . Furthermore, labeled proteins can be purified using immobilized streptavidin, avidin, or NeutrAvidin Protein affinity resins and detected in ELISA .

Action Environment

The action of Biotin-PEG12-NHS ester is influenced by environmental factors such as pH and moisture. The compound reacts efficiently with primary amino groups in pH 7-9 buffers . Exposure to moisture should be minimized as the NHS-ester reactive group is susceptible to hydrolysis . Therefore, the compound should be stored in a moisture-free condition to maintain its stability and reactivity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLXSUFTTIRQOU-BVCQTOFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72N4O18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

941.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)

![3,8-Dioxatricyclo[3.2.1.02,4]octan-6-ol, [1R-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/no-structure.png)